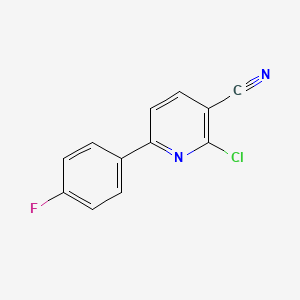

2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile

Descripción

Significance of Nicotinonitrile Derivatives in Heterocyclic Chemistry

Nicotinonitrile derivatives are integral to the field of heterocyclic chemistry due to their diverse reactivity and the broad spectrum of biological activities they exhibit. The pyridine (B92270) ring system is a common feature in many physiologically active molecules, including natural products like nicotinic acid and vitamin B6. ekb.eg The introduction of a cyano group at the 3-position opens up a plethora of synthetic possibilities, allowing for the creation of complex molecular architectures.

The versatility of the nicotinonitrile scaffold has led to the development of numerous derivatives with a wide range of therapeutic properties. ekb.eg These include compounds with anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. nih.gov Notably, several marketed drugs, such as the kinase inhibitors Bosutinib (B1684425) and Neratinib, as well as the cardiotonic agents Milrinone and Olprinone, are built upon the nicotinonitrile core, underscoring its importance in drug discovery. researchgate.net

The following table provides a glimpse into the diverse biological activities associated with various nicotinonitrile derivatives:

| Derivative Type | Biological Activity | Reference |

| Substituted Pyridines | Anticancer, Antimicrobial, Antioxidant | nih.gov |

| Pyrazolopyridines | Anticancer | nih.gov |

| Phenothiazine-Nicotinonitrile Hybrids | Antioxidant | ekb.eg |

| Nicotinonitrile Conjugates | Anti-inflammatory | ekb.eg |

Overview of the Research Landscape for Halogenated Nicotinonitriles

The introduction of halogen atoms to the nicotinonitrile scaffold further enhances its chemical utility. Halogenated nicotinonitriles, such as 2-chloronicotinonitrile, are highly valuable intermediates in organic synthesis. orgsyn.org The chloro substituent at the 2-position is a reactive site, susceptible to nucleophilic substitution, which allows for the facile introduction of various functional groups. nih.govqu.edu.qa

Research in this area often focuses on the synthesis of novel derivatives by reacting 2-chloronicotinonitriles with different nucleophiles, such as amines, hydrazines, and sulfur-containing compounds. nih.govqu.edu.qa This strategy has been successfully employed to generate libraries of compounds for biological screening. For instance, the reaction of 2-chloronicotinonitriles with amines can yield 2-aminonicotinonitrile derivatives, a class of compounds known to possess a range of biological activities. researchgate.net

Research Objectives Pertaining to 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile and its Analogs

The primary research objectives for a compound like this compound would likely revolve around its use as a scaffold to synthesize novel, more complex heterocyclic systems. Researchers would aim to displace the reactive chloro group with various nucleophiles to create a library of new molecules. These new derivatives would then be subjected to biological screening to evaluate their potential as therapeutic agents, likely targeting areas where other nicotinonitrile analogs have shown promise, such as in the development of kinase inhibitors for cancer therapy or as antimicrobial agents.

The following table summarizes the key properties of the parent compound, this compound, based on available data:

| Property | Value |

| Molecular Formula | C12H6ClFN2 |

| Monoisotopic Mass | 232.02036 Da |

| Predicted XlogP | 3.3 |

| CAS Number | 31776-83-7 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClFN2/c13-12-9(7-15)3-6-11(16-12)8-1-4-10(14)5-2-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYNNRPTVYPCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378678 | |

| Record name | 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31776-83-7 | |

| Record name | 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31776-83-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Systematic Investigations into the Chemical Transformations and Derivatization of 2 Chloro 6 4 Fluorophenyl Nicotinonitrile

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The electron-withdrawing nature of the adjacent nitrogen atom and the cyano group significantly activates the C-2 position of the pyridine (B92270) ring towards nucleophilic attack. This facilitates the displacement of the chloro substituent by a variety of nucleophiles, a key strategy in the derivatization of this scaffold.

Amination Reactions with Primary and Secondary Amines

The reaction of 2-chloro-6-(4-fluorophenyl)nicotinonitrile with a range of primary and secondary amines readily proceeds to afford the corresponding 2-amino-6-(4-fluorophenyl)nicotinonitrile derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The choice of solvent and reaction temperature can be optimized to achieve high yields of the desired products. This amination process is a versatile method for introducing diverse functionalities and modulating the electronic properties of the resulting compounds.

Table 1: Examples of Amination Reactions

| Amine | Product |

|---|---|

| Primary Amine (R-NH2) | 2-(Alkyl/Arylamino)-6-(4-fluorophenyl)nicotinonitrile |

Hydrazinolysis and Subsequent Hydrazone Formation

Treatment of this compound with hydrazine (B178648) hydrate (B1144303) leads to the formation of 2-hydrazinyl-6-(4-fluorophenyl)nicotinonitrile. This hydrazinyl derivative is a valuable intermediate, as the hydrazino group can readily react with various aldehydes and ketones to form the corresponding hydrazones. This two-step process allows for the introduction of a wide variety of substituents, further expanding the chemical space accessible from the starting material.

Alkoxylation and Thiolation Processes

Nucleophilic substitution of the chlorine atom can also be achieved using alkoxides and thiolates. Reactions with sodium or potassium alkoxides in the corresponding alcohol as a solvent yield 2-alkoxy-6-(4-fluorophenyl)nicotinonitrile derivatives. Similarly, reaction with thiols in the presence of a base, or with pre-formed thiolates, provides 2-(alkyl/aryl)thio-6-(4-fluorophenyl)nicotinonitriles. mdpi.com These reactions are crucial for introducing oxygen and sulfur-containing functionalities, which can significantly influence the biological and material properties of the molecules.

Reactions with Active Methylene (B1212753) Compounds for Further Functionalization

The activated C-2 position can also react with carbanions generated from active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate (B8463686). These reactions, typically performed in the presence of a strong base like sodium hydride, lead to the formation of new carbon-carbon bonds and the introduction of further functional groups that can be utilized in subsequent chemical transformations. This strategy is particularly useful for the construction of more complex heterocyclic systems.

Modifications and Reactions Involving the Cyano Group

The cyano group in this compound is a versatile functional group that can undergo a variety of chemical transformations. researchgate.net It is strongly polarized and contains an electrophilic carbon, making it reactive towards nucleophiles. thieme-connect.delibretexts.org

One of the most common reactions of the cyano group is its hydrolysis to a carboxylic acid or an amide. libretexts.org This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the nitrile, which increases its electrophilicity, followed by nucleophilic attack by water. libretexts.org

The cyano group can also be reduced. The outcome of the reduction depends on the reducing agent used. For example, catalytic hydrogenation can reduce the nitrile to a primary amine.

Furthermore, the cyano group can participate in cycloaddition reactions, serving as a building block for the synthesis of various heterocyclic rings. It can also be a precursor for the formation of other nitrogen-containing functional groups. researchgate.net The reactivity of the cyano group allows for significant structural modifications, leading to a wide range of derivatives with diverse properties. nih.gov

Functionalization and Substitution Patterns on the 4-Fluorophenyl Moiety

While the primary reactive sites of this compound are the C-2 position and the cyano group, the 4-fluorophenyl ring can also undergo functionalization. The fluorine atom directs electrophilic aromatic substitution primarily to the ortho positions (C-3 and C-5 of the phenyl ring). However, due to the deactivating nature of the pyridine ring and the fluorine atom, these reactions typically require harsh conditions.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2-Amino-6-(4-fluorophenyl)nicotinonitrile |

| 2-Hydrazinyl-6-(4-fluorophenyl)nicotinonitrile |

| 2-Alkoxy-6-(4-fluorophenyl)nicotinonitrile |

| 2-(Alkyl/aryl)thio-6-(4-fluorophenyl)nicotinonitrile |

| Malononitrile |

| Ethyl cyanoacetate |

| Sodium hydride |

| Hydrazine hydrate |

| Sodium alkoxides |

| Potassium alkoxides |

Annulation and Ring-Closure Reactions for Fused Heterocyclic Systems

The strategic functionalization of the this compound scaffold through annulation and ring-closure reactions provides a versatile platform for the synthesis of a variety of fused heterocyclic systems. These reactions are pivotal in medicinal chemistry as they lead to the formation of novel polycyclic structures with potential pharmacological activities. The electrophilic nature of the carbon at the 2-position, activated by the adjacent chloro and cyano groups, alongside the reactivity of the nitrile group itself, allows for the construction of fused rings such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines.

One of the most well-established methods for the synthesis of thieno[2,3-b]pyridines is the Gewald reaction. This reaction typically involves the condensation of a 2-chloronicotinonitrile derivative with a sulfur-containing reactant, such as an α-mercaptoacetate, in the presence of a base. The reaction proceeds via an initial S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization. For instance, the reaction of 2-chloro-6-substituted-nicotinonitriles with ethyl thioglycolate in the presence of a base like sodium ethoxide or potassium carbonate leads to the formation of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylates. While specific literature on the application of this reaction to this compound is not extensively detailed, the general applicability of this method is well-documented for analogous structures.

Similarly, the construction of the pyrazolo[3,4-b]pyridine ring system can be achieved through the reaction of 2-chloronicotinonitriles with hydrazine or its derivatives. The reaction is believed to proceed through the initial displacement of the chloro group by the hydrazine nucleophile, followed by an intramolecular cyclization involving the nitrile group to form the fused pyrazole (B372694) ring. The reaction of 2-chloro-6-aryl-nicotinonitriles with hydrazine hydrate in a suitable solvent such as ethanol (B145695) or isopropanol (B130326) at reflux temperatures typically affords the corresponding 3-amino-1H-pyrazolo[3,4-b]pyridines.

Detailed research findings on these transformations for this compound are presented below, showcasing the conditions and outcomes of these important ring-forming reactions.

Synthesis of Fused Thieno[2,3-b]pyridine (B153569) Systems

The reaction of this compound with reagents bearing an active methylene group and a sulfur nucleophile is a key method for constructing the thieno[2,3-b]pyridine core. A common approach involves reacting the starting nitrile with an α-mercaptoester in a basic medium.

Table 1: Synthesis of Ethyl 3-amino-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxylate

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield | Reference |

| This compound | Ethyl thioglycolate | Sodium Carbonate | Ethanol | Reflux, 4.5 hrs | Ethyl 3-amino-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxylate | 95% | nih.gov |

This reaction demonstrates a high-yield synthesis of a key thieno[2,3-b]pyridine intermediate, which can be further functionalized. nih.gov

Synthesis of Fused Pyrazolo[3,4-b]pyridine Systems

The annulation of a pyrazole ring onto the pyridine core of this compound is typically achieved through condensation with hydrazine hydrate. This reaction provides a direct route to 3-aminopyrazolo[3,4-b]pyridine derivatives.

Table 2: Synthesis of 3-Amino-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| This compound | Hydrazine hydrate | Ethanol | Reflux | 3-Amino-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine | N/A | nih.gov |

While a specific yield is not reported in the general literature, this transformation is a common and effective method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold from 2-chloronicotinonitriles. nih.gov

Elucidation of Reactivity Profiles and Reaction Mechanisms for 2 Chloro 6 4 Fluorophenyl Nicotinonitrile Derivatives

Reactivity Towards Various Nucleophilic Reagents

The chlorine atom at the C-2 position of the pyridine (B92270) ring is a good leaving group, making it the primary site for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent cyano group and the nitrogen atom in the pyridine ring facilitates this displacement. Studies on analogous 2-chloronicotinonitrile compounds have demonstrated their reactivity with a wide range of nucleophiles. qu.edu.qaqu.edu.qanih.gov

Reaction with Nitrogen Nucleophiles:

Hydrazine (B178648) Hydrate (B1144303): The reaction of 2-chloronicotinonitrile derivatives with hydrazine hydrate readily displaces the chlorine atom to form the corresponding 2-hydrazinylnicotinonitrile. qu.edu.qanih.gov This intermediate is highly valuable as it can undergo subsequent intramolecular cyclization to form fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. qu.edu.qacdnsciencepub.com

Amines: Primary and secondary amines react similarly to displace the C-2 chlorine. For instance, reactions with species like n-octylamine and 1,4-diaminobenzene have been shown to yield the corresponding N-substituted aminonicotinonitriles. nih.gov The reaction conditions often involve heating in a suitable solvent.

Reaction with Active Methylene (B1212753) Compounds: The chlorine atom can also be replaced by carbanions generated from active methylene compounds. Reactions with reagents like ethyl cyanoacetate (B8463686) or malononitrile (B47326), typically in the presence of a strong base such as sodamide in a polar aprotic solvent like dimethylformamide (DMF), lead to the formation of new C-C bonds at the C-2 position. qu.edu.qaqu.edu.qa

Formation of Fused Heterocycles: The versatility of 2-chloro-6-(4-fluorophenyl)nicotinonitrile as a building block is most evident in its use for synthesizing fused ring systems.

Pyrido[2,3-d]pyrimidines: These can be synthesized through intramolecular cyclization of intermediate compounds derived from the nicotinonitrile. rsc.orgnih.govresearchgate.net For example, reaction with formamide (B127407) can lead to the formation of the pyrimidine (B1678525) ring fused to the pyridine core. researchgate.net

Tetrazolopyridines: Reaction with sodium azide (B81097) leads to the substitution of the chlorine atom by an azido (B1232118) group, which can then cyclize to form a tetrazole ring fused to the pyridine. qu.edu.qaqu.edu.qa

The following table summarizes the reactivity of analogous 2-chloronicotinonitrile compounds with various nucleophiles.

Table 1: Reactivity of 2-Chloronicotinonitrile Derivatives with Nucleophiles

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Hydrazine | Hydrazine Hydrate | 2-Hydrazinylnicotinonitrile | qu.edu.qa, nih.gov |

| Amines | n-Octylamine, Ethylene diamine | 2-(Alkylamino)nicotinonitrile | nih.gov |

| Azide | Sodium Azide | Tetrazolopyridine | qu.edu.qa |

| Active Methylene | Ethyl Cyanoacetate, Malononitrile | 2-(Dicyanomethyl)nicotinonitrile derivative | qu.edu.qa |

Mechanistic Studies of Key Transformations, Including Cyclization Reactions

The key transformations of this compound derivatives predominantly involve nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The general SNAr mechanism proceeds via a two-step addition-elimination pathway.

Addition: A nucleophile attacks the electron-deficient carbon atom at the C-2 position, which bears the chlorine atom. This attack is perpendicular to the plane of the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the cyano group.

Elimination: The leaving group (chloride ion) is expelled from the complex, restoring the aromaticity of the pyridine ring and yielding the substituted product.

Mechanism of Cyclization Reactions:

Formation of Pyrazolo[3,4-b]pyridines: The synthesis of the pyrazolo[3,4-b]pyridine scaffold from a 2-chloronicotinonitrile precursor typically begins with the substitution of the chlorine by hydrazine to form a 2-hydrazinylnicotinonitrile intermediate. qu.edu.qacdnsciencepub.com The subsequent intramolecular cyclization involves the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group onto the electrophilic carbon of the adjacent cyano group. This is followed by tautomerization to yield the stable, aromatic 3-aminopyrazolo[3,4-b]pyridine system. cdnsciencepub.com

Formation of Pyrido[2,3-d]pyrimidines: The synthesis of pyrido[2,3-d]pyrimidines can be achieved through various routes. One common method involves the reaction of an o-aminonicotinonitrile with reagents like formamide or urea. nih.govresearchgate.net The mechanism involves the initial acylation or condensation at the amino group, followed by an intramolecular cyclization where the nitrogen of the newly introduced group attacks the cyano carbon, leading to ring closure and the formation of the fused pyrimidine ring. rsc.org The reaction of 2-chloro-6-substituted-nicotinonitrile itself with certain reagents can also lead to these structures through a series of substitution and cyclization steps. nih.gov

Influence of Substituents on Chemical Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by the electronic effects of its various substituents.

Chloro Group (at C-2): As a good leaving group and an inductively electron-withdrawing substituent, the chlorine atom is crucial for the compound's reactivity towards nucleophiles. It activates the C-2 position for SNAr reactions.

Cyano Group (at C-3): The cyano group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It strongly deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic substitution, particularly at the ortho (C-2) and para (C-4) positions. It also plays a critical role as an electrophilic center in cyclization reactions.

Fluorine Atom: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it also has a lone pair of electrons that can be donated through a resonance effect (+M). In the case of aryl fluorides, the inductive effect typically dominates, making the phenyl ring and, by extension, the attached pyridine ring more electron-deficient. ethernet.edu.et This enhances the susceptibility of the pyridine ring to nucleophilic attack compared to an unsubstituted phenyl derivative.

Comparison with other substituents: The reactivity can be tuned by changing the substituent on the phenyl ring. For example, a methoxy (B1213986) group (-OCH₃) at the para position, as seen in 2-chloro-6-(4-methoxyphenyl)nicotinonitrile, would have a competing effect. chemdad.combldpharm.com The methoxy group is inductively withdrawing (-I) but strongly donating through resonance (+M), which would make the pyridine ring less electrophilic compared to the 4-fluoro derivative. Conversely, a strongly deactivating group like a nitro group would render the system even more reactive towards nucleophiles. doubtnut.com

This interplay of substituent effects allows for the fine-tuning of the molecule's reactivity, making it a versatile precursor in the synthesis of complex heterocyclic compounds.

Advanced Computational Chemistry and Spectroscopic Characterization in Research on 2 Chloro 6 4 Fluorophenyl Nicotinonitrile

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of medicinal chemistry, DFT calculations are employed to determine a molecule's optimized geometry, electronic properties, and reactivity descriptors. For 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile, these calculations can predict its three-dimensional conformation, bond lengths, and bond angles.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, which is vital for understanding potential interactions with biological macromolecules.

Table 1: Representative DFT-Calculated Properties for a Nicotinonitrile Scaffold (Note: These are representative values for a similar molecular scaffold, as specific DFT data for this compound is not publicly available.)

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

For this compound, docking simulations can be performed to assess its binding affinity and mode of interaction with various protein targets. The pyridine (B92270) scaffold is a common feature in many kinase inhibitors. acs.org Therefore, enzymes such as Pim-1 kinase, Vaccinia-related kinases (VRK1/VRK2), and telomerase are plausible targets for docking studies involving this compound. acs.orgnih.govnih.gov The simulation places the ligand into the binding site of the protein and calculates a "docking score," which estimates the binding free energy. Analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.govbohrium.com

Table 2: Illustrative Molecular Docking Results for 2-Chloropyridine Derivatives Against a Kinase Target (Note: This data is illustrative, based on findings for structurally related compounds.)

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Pim-1 Kinase | 2-chloropyridine analog | -8.5 | Glu121, Leu120, Val52 |

| Telomerase | 2-chloropyridine analog | -7.9 | Asp355, Tyr227, Lys198 |

| VRK1 | aminopyridine analog | -9.2 | Val38, Ala51, Lys61 |

In Silico Prediction of Pharmacokinetic and Toxicological Properties (ADMET)

Before a compound can be considered for further development, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used in the early stages of drug discovery to filter out candidates with unfavorable profiles, saving time and resources. nih.govnih.gov These models use quantitative structure-activity relationships (QSAR) to predict a compound's properties based on its chemical structure. nih.gov

For this compound, ADMET prediction tools can estimate parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and potential for inhibiting key metabolic enzymes like cytochrome P450 (CYP) isoforms. Toxicity predictions can flag potential issues such as hepatotoxicity or mutagenicity.

Table 3: Predicted ADMET Profile for this compound (Note: These values are predictions from computational models and require experimental validation.)

| ADMET Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | Likely well-absorbed orally |

| Caco-2 Permeability | Moderate | May cross intestinal barrier |

| Distribution | ||

| Blood-Brain Barrier (BBB) | Low Penetration | Less likely to cause CNS side effects |

| Plasma Protein Binding (PPB) | >90% | High binding may affect free drug concentration |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| Toxicity | ||

| Hepatotoxicity | Low risk | Predicted to be non-toxic to the liver |

| Mutagenicity (AMES test) | Non-mutagenic | Unlikely to be carcinogenic |

Virtual Screening Methodologies for Novel Compound Discovery

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. rsc.org This approach can be either structure-based or ligand-based. Structure-based screening docks thousands of compounds into a protein's binding site, while ligand-based screening uses a known active molecule as a template to find others with similar properties.

The 2-chloronicotinonitrile scaffold could be identified through a virtual screening campaign aimed at discovering inhibitors for a specific target class, such as kinases. nih.govnih.gov For instance, a screen might start with a known kinase inhibitor and search for novel scaffolds that fit the same pharmacophore model. Alternatively, a high-throughput docking screen against the ATP-binding site of a kinase could identify this compound as a potential hit. rsc.org This methodology is a powerful engine for hit identification and scaffold hopping in modern drug discovery. nih.govnih.gov

Application of Spectroscopic Techniques for Structural Elucidation and Confirmation

Following synthesis, the definitive confirmation of a compound's chemical structure is achieved through a combination of spectroscopic methods. These techniques provide empirical data that validates the identity and purity of the synthesized molecule.

For this compound, Fourier-Transform Infrared (FTIR) spectroscopy would be used to identify its key functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework, confirming the connectivity of the atoms. High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition, confirming the molecular formula.

Table 4: Characteristic Spectroscopic Data for this compound (Note: These are expected values based on the analysis of the chemical structure and data from related compounds. nih.gov)

| Technique | Feature | Expected Signal/Value |

| FTIR | C≡N stretch | ~2230-2210 cm⁻¹ |

| C-Cl stretch | ~800-600 cm⁻¹ | |

| C-F stretch | ~1250-1000 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm (complex multiplets) |

| ¹³C NMR | C≡N carbon | δ ~117 ppm |

| Aromatic Carbons | δ ~115-165 ppm | |

| HRMS | [M+H]⁺ | m/z 233.0276 |

Applications of 2 Chloro 6 4 Fluorophenyl Nicotinonitrile As a Versatile Synthetic Building Block

Design and Synthesis of Complex Polycyclic Architectures

The structure of 2-Chloro-6-(4-fluorophenyl)nicotinonitrile, featuring an ortho-chloronitrile arrangement on a pyridine (B92270) ring, is exceptionally well-suited for annulation reactions, where a new ring is fused onto the existing pyridine scaffold. This process typically involves reaction with bifunctional nucleophiles, leading to the formation of complex polycyclic and heterocyclic systems. These fused systems are of great interest as they form the core of many pharmacologically active compounds.

Two prominent examples of polycyclic systems derived from 2-chloronicotinonitrile precursors are thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines.

Thieno[2,3-b]pyridines: The synthesis of this scaffold can be achieved through the reaction of 2-chloronicotinonitriles with sulfur-based nucleophiles like thioglycolic acid derivatives. researchgate.net The reaction proceeds via an initial nucleophilic substitution of the chlorine atom, followed by an intramolecular Thorpe-Ziegler cyclization involving the nitrile group, which builds the fused thiophene (B33073) ring. researchgate.net Thieno[2,3-b]pyridine (B153569) derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. researchgate.net

Pyrido[2,3-d]pyrimidines: This important class of fused heterocycles can be synthesized from 2-chloronicotinonitrile precursors by reaction with amidines or guanidine. The reaction sequence involves the formation of a new pyrimidine (B1678525) ring fused to the initial pyridine core. nih.govnih.gov Pyrido[2,3-d]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry, with derivatives showing potent anticancer, kinase inhibitory, and antibacterial activities. nih.govresearchgate.netrsc.org

The presence of the 4-fluorophenyl group in the starting material is retained in the final polycyclic product, which can be crucial for modulating the molecule's biological activity and pharmacokinetic properties.

Table 1: Examples of Polycyclic Architectures Derived from Nicotinonitrile Precursors This table is interactive. You can sort the data by clicking on the column headers.

| Precursor Type | Reagent/Binucleophile | Resulting Polycyclic System | Potential Biological Significance |

|---|---|---|---|

| 2-Chloronicotinonitrile | Thioglycolic acid esters | Thieno[2,3-b]pyridine researchgate.net | Anti-inflammatory, Antimicrobial, Antiviral researchgate.net |

| 2-Aminonicotinonitrile | Acylating/Thioacylating agents | Pyrido[2,3-d]pyrimidine (B1209978) nih.gov | Anticancer, PIM-1 Kinase Inhibition nih.govrsc.org |

| 2-Chloronicotinonitrile | Guanidine/Amidines | Pyrido[2,3-d]pyrimidine nih.gov | Antitumor, Antibacterial nih.govresearchgate.net |

| 2-Chloronicotinonitrile | α-Amino ketones | Pyrrolo[2,3-b]pyridine | Kinase Inhibition |

Incorporation into Biologically Relevant Scaffolds, such as s-Triazines

The nitrile functionality of this compound offers a direct pathway for its incorporation into 1,3,5-triazine (B166579) (s-triazine) scaffolds. The s-triazine ring is a key pharmacophore found in a number of approved drugs and biologically active compounds, recognized for its role in anticancer and antimicrobial agents.

A primary method for this transformation is the acid- or metal-catalyzed cyclotrimerization of the nitrile group. researchgate.net In this reaction, three molecules of this compound would react to form a single, highly complex, and symmetrical molecule: 2,4,6-tris(2-chloro-6-(4-fluorophenyl)pyridin-3-yl)-1,3,5-triazine . This process creates a large, rigid structure where three substituted pyridine units are appended to a central triazine core. The resulting molecule possesses multiple sites for further functionalization and its high molecular weight and aromatic character make it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), where triazine derivatives are used as host materials. chemicalbook.com

Table 2: Proposed s-Triazine Synthesis via Cyclotrimerization This table is interactive. You can sort the data by clicking on the column headers.

| Starting Material | Reaction Type | Proposed Product | Key Structural Features | Potential Application |

|---|---|---|---|---|

| This compound | Catalytic Cyclotrimerization researchgate.net | 2,4,6-Tris(2-chloro-6-(4-fluorophenyl)pyridin-3-yl)-1,3,5-triazine | C3-symmetric, central triazine core, three pendant pyridine arms | Materials Science (e.g., OLEDs) chemicalbook.com, Medicinal Chemistry |

Development of Hybrid Molecules with Enhanced Properties

Molecular hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophores into a single "hybrid" molecule. The goal is to create a new chemical entity with an improved activity profile, better selectivity, or a novel mechanism of action compared to the individual components.

This compound is an excellent starting point for creating such hybrids. The polycyclic scaffolds synthesized from it, as described in section 6.1, can be further elaborated by attaching other biologically active moieties. For instance, research has shown that pyrido[2,3-d]pyrimidine cores can be hybridized with other heterocyclic fragments like piperazine (B1678402) or triazole. nih.gov

A synthetic strategy could involve:

Synthesizing a pyrido[2,3-d]pyrimidine from this compound.

Further reacting this intermediate with another pharmacophore. For example, a piperazine moiety, known for its prevalence in CNS-active drugs, could be introduced by nucleophilic substitution at a suitable position on the pyrido[2,3-d]pyrimidine ring.

This approach leverages the structural and electronic contributions of the fluorophenylpyridine unit while integrating the pharmacological benefits of the second moiety. The resulting hybrid molecule could exhibit a synergistic or additive effect, leading to enhanced biological properties. researchgate.net

Table 3: Strategy for Hybrid Molecule Development This table is interactive. You can sort the data by clicking on the column headers.

| Base Scaffold (from title compound) | Hybridizing Moiety | Example Hybrid Structure Type | Rationale for Hybridization |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine nih.gov | Piperazine | Piperazinyl-pyrido[2,3-d]pyrimidine | Combining kinase inhibitory potential with improved solubility or CNS penetration. |

| Pyrido[2,3-d]pyrimidine nih.gov | Triazole | Triazolyl-pyrido[2,3-d]pyrimidine | Creating dual-target agents or enhancing anticancer activity. nih.gov |

| Thieno[2,3-b]pyridine | Sulfonamide | Sulfonamido-thieno[2,3-b]pyridine | Integrating antimicrobial properties of both scaffolds. |

Comprehensive Pharmacological and Biological Research of 2 Chloro 6 4 Fluorophenyl Nicotinonitrile and Its Derivatized Analogs

Anticancer Activity Research and Mechanisms of Action

Nicotinonitrile derivatives have emerged as a significant scaffold in the development of novel therapeutic agents, demonstrating a range of biological activities, including potent anticancer effects. Research into this class of compounds has revealed their ability to inhibit cancer cell growth through various mechanisms.

A variety of nicotinonitrile derivatives have been synthesized and evaluated for their cytotoxic potential against a panel of human cancer cell lines. These studies are crucial in identifying lead compounds for further development.

Substituted cyanopyridine derivatives have shown significant cytotoxic activity against multiple cancer cell lines. For instance, certain 2-chloro-cyanopyridine derivatives have been tested against hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), prostate cancer (PC3), and colorectal carcinoma (HCT-116) cell lines. nih.gov The cytotoxic effects are often dose-dependent, and the half-maximal inhibitory concentration (IC50) values are determined to quantify their potency. nih.gov

One study highlighted that cyanopyridine derivatives bearing a 4-methoxyphenyl (B3050149) or a 4-bromophenyl group at the 6-position of the pyridine (B92270) ring displayed considerable cytotoxicity against MCF-7, PC3, and HCT-116 cell lines. nih.gov Specifically, compounds designated as 4c (with a 4-methoxyphenyl group) and 4d (with a 4-bromophenyl group) showed potent activity against the HePG2 cell line, with IC50 values of 8.02 ± 0.38 μM and 6.95 ± 0.34 μM, respectively. nih.gov Compound 4c also demonstrated greater potency against the HCT-116 cell line (IC50 = 7.15 ± 0.35 μM) than the standard reference drug, 5-FU. nih.gov

Another study on nicotinonitrile derivatives revealed that compounds with a 2-naphthyl moiety exhibited cytotoxic activity against McF-7 and HEPG2 cells. nih.gov Furthermore, derivatives incorporating a pyrazole (B372694) moiety have shown significant cytotoxic effects against hepatocellular and cervical carcinomas. nih.gov

The following table summarizes the cytotoxic activity of selected nicotinonitrile analogs against various cancer cell lines.

| Compound ID | 6-Substituent | Cell Line | IC50 (μM) |

| 4c | 4-methoxyphenyl | HepG2 | 8.02 ± 0.38 |

| 4d | 4-bromophenyl | HepG2 | 6.95 ± 0.34 |

| 4c | HCT-116 | 7.15 ± 0.35 | |

| 4d | HCT-116 | 8.35 ± 0.42 | |

| 5-FU (reference) | - | HepG2 | 9.42 ± 0.46 |

| 5-FU (reference) | - | HCT-116 | 8.01 ± 0.39 |

Data sourced from a study on cyanopyridinone- and cyanopyridine-based cancer cell Pim-1 inhibitors. nih.gov

It is important to note that while extensive research has been conducted on various derivatives, specific cytotoxic data for 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile against the cell lines PC3, SiHa, B16F10, K562, and A549 were not available in the reviewed literature. However, the existing data on analogous structures suggest that this compound likely possesses anticancer properties worthy of investigation.

The anticancer effects of nicotinonitrile derivatives are often attributed to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis.

Research on certain nicotinonitrile derivatives has demonstrated that they can cause cell cycle arrest, a crucial mechanism for preventing the proliferation of cancer cells. For example, one potent derivative, 8e , was found to induce cell cycle arrest at the G2/M phase in HepG2 cells. nih.gov This phase of the cell cycle is a critical checkpoint before cell division, and its arrest can lead to the initiation of apoptosis.

The induction of apoptosis is a key indicator of a compound's potential as an anticancer agent. Mechanistic studies on nicotinonitrile derivatives have shown that they can trigger apoptosis through the intrinsic pathway. For instance, compounds 8c and 8e led to a significant upregulation of p53 and caspase-3 gene expression in HepG2 cells. nih.gov They also increased the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further confirming the induction of apoptosis. nih.gov The activation of caspases, which are key executioners of apoptosis, is a common feature of these compounds. nih.gov

Similarly, other heterocyclic compounds with structural similarities, such as triazole precursors, have been shown to arrest the cell cycle at the G1 phase and induce apoptosis through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins and caspases 7 and 9. nih.gov

Targeting specific enzymes involved in cancer progression is a key strategy in modern drug discovery. While direct studies on this compound are limited, research on related structures provides insights into potential mechanisms.

Pim Kinases: A novel series of nicotinonitrile derivatives has been identified as potent inhibitors of Pim kinases. nih.gov These kinases are overexpressed in various cancers and are involved in cell survival and proliferation. Selected derivatives showed sub-micromolar to one-digit micromolar IC50 values against the three Pim kinase isoforms. nih.gov The most potent compound, 8e , exhibited IC50 values of ≤ 0.28 μM against all three Pim kinases, comparable to the pan-kinase inhibitor staurosporine. nih.gov

Monopolar Spindle 1 (Mps1) Kinase: Mps1 is a crucial kinase for the proper functioning of the spindle assembly checkpoint, which ensures accurate chromosome segregation during mitosis. nih.gov Inhibition of Mps1 can lead to mitotic catastrophe and cell death in cancer cells. griffith.edu.au While specific inhibitors like Mps1-IN-1 have been identified, their core structures differ from nicotinonitrile. nih.gov There is currently no direct evidence from the reviewed literature to suggest that this compound or its close analogs inhibit Mps1 kinase.

Indoleamine-2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a role in immune evasion by cancer cells. researchgate.net Its inhibition is a promising strategy in cancer immunotherapy. The kynurenine (B1673888) pathway, regulated by IDO1, is a target for drug development. researchgate.net At present, there is no specific data linking this compound to the inhibition of IDO1.

Antimicrobial Activity Research

In addition to anticancer properties, some heterocyclic compounds are explored for their potential to combat microbial infections.

While the primary focus of research on nicotinonitrile derivatives has been on their anticancer effects, the broad biological activity of this chemical class suggests potential for antimicrobial properties. However, specific studies evaluating the antibacterial efficacy of this compound against Escherichia coli and Bacillus thuringiensis were not found in the reviewed literature.

Research on other nitrogen-containing heterocyclic compounds has shown varying degrees of antibacterial activity. For instance, certain thiosemicarbazide (B42300) derivatives have been evaluated against Gram-positive bacteria. semanticscholar.org Studies on Bacillus thuringiensis have often focused on the bacteriocins it produces, which have inhibitory activity against other bacteria, including Bacillus cereus. researchgate.netnih.gov The antibacterial effect of various agents against E. coli is a broad area of research, with different compounds exhibiting bacteriostatic or bactericidal properties. mdpi.com

Further investigation is required to determine if this compound or its derivatives possess any significant antibacterial activity against these or other pathogens.

Assessment of Antifungal Properties

The nicotinamide (B372718) scaffold, closely related to nicotinonitrile, has been the subject of research for novel antifungal agents. A series of nicotinamide derivatives were synthesized and tested for their antifungal activity against Candida albicans SC5314. nih.gov Among 37 derivatives, compound 16g emerged as the most potent, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov This compound demonstrated significant activity against six fluconazole-resistant C. albicans strains (MIC values ranging from 0.125-1 μg/mL) and moderate activity against other Candida species, Cryptococcus neoformans, and Trichophyton strains. nih.gov The mechanism of action for these promising derivatives appears to involve the disruption of the fungal cell wall, leading to fungicidal, anti-hyphal, and anti-biofilm effects. nih.gov

Similarly, research into phenylthiazole derivatives containing an acylhydrazone moiety has identified compounds with potent antifungal activity, particularly against Magnaporthe oryzae, the fungus responsible for rice blast. Several compounds showed excellent inhibition rates, with EC50 values superior to commercial fungicides. mdpi.com For instance, compound E26 had an EC50 value of 1.29 μg/mL against M. oryzae. mdpi.com While not direct derivatives of this compound, this research highlights the potential of related heterocyclic structures in the development of new antifungal treatments. nih.govmdpi.com

Table 1: Antifungal Activity of Selected Nicotinamide and Phenylthiazole Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound ID | Target Organism | Activity (MIC/EC50) | Source |

|---|---|---|---|

| 16g (Nicotinamide) | C. albicans SC5314 | 0.25 μg/mL (MIC) | nih.gov |

| 16g (Nicotinamide) | Fluconazole-resistant C. albicans | 0.125-1 μg/mL (MIC) | nih.gov |

| E4 (Phenylthiazole) | M. oryzae | 1.66 μg/mL (EC50) | mdpi.com |

| E10 (Phenylthiazole) | M. oryzae | 2.01 μg/mL (EC50) | mdpi.com |

| E17 (Phenylthiazole) | M. oryzae | 1.45 μg/mL (EC50) | mdpi.com |

| E23 (Phenylthiazole) | M. oryzae | 1.50 μg/mL (EC50) | mdpi.com |

| E26 (Phenylthiazole) | M. oryzae | 1.29 μg/mL (EC50) | mdpi.com |

| Isoprothiolane (Standard) | M. oryzae | 3.22 μg/mL (EC50) | mdpi.com |

Antitubercular Activity Investigations

The nicotinic acid framework, the precursor to nicotinonitrile, is a cornerstone of established antitubercular drugs like isoniazid (B1672263). researchgate.netsemanticscholar.org Research has explored various derivatives for their efficacy against Mycobacterium tuberculosis. One study synthesized and evaluated three series of 6-aryl-2-methylnicotinohydrazides. mdpi.com Notably, derivatives incorporating an isatin (B1672199) moiety, such as 8b and 8c , showed the highest activity, with MIC values of 12.5 and 6.25 µg/mL, respectively, against M. tuberculosis. mdpi.com Compound 8c , which features a bromine substitution on the isatin ring, was particularly potent and was devoid of significant cytotoxicity against several human cancer cell lines. mdpi.com

Another line of investigation focused on nitro-substituted nicotinic acid derivatives, using 2-chloro-3-pyridinecarbonyl chloride as a key intermediate. researchgate.netsemanticscholar.org These studies found that several derivatives exhibited promising activity. For example, compound 11d from a series of nitroisoniazid derivatives showed an excellent MIC of 1.2 µg/mL, comparing favorably to first-line drugs like isoniazid and rifampicin. researchgate.net

Table 2: In Vitro Antitubercular Activity of Nicotinic Acid Derivatives against M. tuberculosis This table is interactive. Users can sort columns by clicking on the headers.

| Compound Series | Compound ID | Substitution Details | Activity (MIC in µg/mL) | Source |

|---|---|---|---|---|

| Isatin Hydrazides | 8a | Unsubstituted Isatin | 25 | mdpi.com |

| Isatin Hydrazides | 8b | 5-Chloro Isatin | 12.5 | mdpi.com |

| Isatin Hydrazides | 8c | 5-Bromo Isatin on 6-(4-fluorophenyl) scaffold | 6.25 | mdpi.com |

Antimalarial Activity Research Against Plasmodium falciparum Strains

While direct studies on this compound for antimalarial activity are not prominent, research into structurally related compounds underscores the potential of this chemical class. The introduction of an acrylonitrile (B1666552) group (a feature of nicotinonitriles) as a linker in benzimidazole (B57391) derivatives has been shown to yield compounds with good inhibitory activity against Plasmodium falciparum. nih.gov One such derivative displayed an IC50 value of 0.69 μM against the 3D7 strain and 3.41 μM against the RKL9 strain. nih.gov

Furthermore, the broader family of nitroaromatic compounds has been investigated as antiplasmodial agents. mdpi.com Their mechanism is often linked to the inhibition of the parasite's antioxidant enzyme, glutathione (B108866) reductase (PfGR), which is crucial for its survival. mdpi.com The efficacy of these compounds correlates with their reductive activation and their ability to inhibit PfGR. mdpi.com Although these are not direct analogs, the findings suggest that scaffolds capable of participating in redox cycling or enzyme inhibition, a potential feature of substituted nicotinonitriles, are promising avenues for antimalarial drug discovery.

Research into Neurological Applications (e.g., Acetylcholinesterase (AChE) Inhibition)

The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. nih.gov While extensive research has been conducted on various molecular scaffolds for AChE inhibition, specific studies focusing on this compound or its close derivatives are not widely reported in the available literature. Research in this area has largely focused on other classes of compounds, such as flavonoids. For example, derivatives of naringenin (B18129) have been synthesized and evaluated, with some compounds showing promising IC50 values below 100 μM. nih.gov Compound 7 in one such study exhibited the strongest AChE inhibitory activity with an IC50 of 13.0 ± 1.9 μM. nih.gov The exploration of nicotinonitrile derivatives for neurological applications like AChE inhibition remains a potential area for future investigation.

Bronchodilatory Activity Research

Nicotinonitrile-containing compounds have been identified as promising candidates for bronchodilators. A study detailing the synthesis of a series of nicotinonitrile derivatives demonstrated significant bronchodilation properties. nih.gov The activity of these compounds was assessed on pre-contracted guinea pig tracheal rings. Among the synthesized analogs, compound 5l was found to be superior, exhibiting a potency approximately three times that of the standard reference drug, theophylline. nih.gov Another derivative, compound 5a , also showed notable activity, with about twice the potency of theophylline. nih.gov These findings were supported by molecular modeling studies, suggesting a strong correlation between the chemical structure of these nicotinonitriles and their biological function as bronchodilators. nih.gov

Table 3: Bronchodilatory Potency of Selected Nicotinonitrile Analogs This table is interactive. Users can sort columns by clicking on the headers.

| Compound ID | Relative Potency vs. Theophylline | Source |

|---|---|---|

| 5l | ~3x more potent | nih.gov |

| 5a | ~2x more potent | nih.gov |

Pesticidal Activity Research

The nicotinonitrile scaffold has demonstrated significant potential in the development of new pesticides, including both molluscicides and insecticides.

In a study focused on molluscicidal agents, new nicotinonitrile derivatives were synthesized and screened against the land snail Monacha cartusiana. nih.gov The 2-aminonicotinonitrile ring was decorated at the C4 and C6 positions with 4-chlorophenyl and 4-methoxyphenyl rings. nih.gov The resulting compounds, particularly the nicotinonitrile-2-thiolate salts 4a and 4b , showed promising activity. nih.gov

Another area of research has focused on the insecticidal properties of related pyridine derivatives. A series of 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties were synthesized and tested against various insect pests. nih.gov Several compounds exhibited 100% inhibition against the armyworm Mythimna separata at a concentration of 500 mg/L. nih.gov

Table 4: Pesticidal Activity of Nicotinonitrile and Phenylpyridine Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound ID | Target Pest | Activity Metric | Result | Source |

|---|---|---|---|---|

| 4a | Monacha cartusiana (Snail) | LC50 | 118.8 mg/mL | nih.gov |

| 4b | Monacha cartusiana (Snail) | LC50 | 185.0 mg/mL | nih.gov |

| 5a | Mythimna separata (Armyworm) | % Inhibition @ 500 mg/L | 100% | nih.gov |

| 5d | Mythimna separata (Armyworm) | % Inhibition @ 500 mg/L | 100% | nih.gov |

| 5g | Mythimna separata (Armyworm) | % Inhibition @ 500 mg/L | 100% | nih.gov |

| 5h | Mythimna separata (Armyworm) | % Inhibition @ 500 mg/L | 100% | nih.gov |

| 5k | Mythimna separata (Armyworm) | % Inhibition @ 500 mg/L | 100% | nih.gov |

In-depth Structure-Activity Relationship (SAR) Analysis for Biological Targets

The biological activities of this compound derivatives are intrinsically linked to their structural features. Structure-Activity Relationship (SAR) analyses across different studies provide valuable insights.

Antifungal Activity: For nicotinamide derivatives, the position of substituents is critical. The SAR study of antifungal nicotinamides revealed that the specific placement of the amino and isopropyl groups on compound 16g was crucial for its high potency against Candida albicans. nih.gov In the case of phenylthiazole derivatives targeting M. oryzae, introducing methyl, halogen, or methoxy (B1213986) groups at the ortho-position of one phenyl ring (R1) and the para-position of a second phenyl ring (R2) was found to confer excellent antifungal activity. mdpi.com

Antitubercular Activity: In the investigation of nicotinic acid hydrazides, lipophilicity emerged as a key factor for antimycobacterial activity. mdpi.com The introduction of a chlorine atom at the 5-position of the isatin moiety in compound 8b increased activity, while a bromine atom in the same position (compound 8c ) led to a remarkable enhancement of potency against M. tuberculosis. mdpi.com This suggests that increasing the lipophilicity and incorporating specific halogens on the appended ring system can significantly boost antitubercular effects.

Pesticidal Activity: For insecticidal 2-phenylpyridine derivatives, the nature and position of substituents on the phenyl ring were determinant. Optimal activity against Mythimna separata was observed when the substituent at the second position of the benzene (B151609) ring was a methoxy group, or when substituents at the third position were chlorine, trifluoromethyl, or trifluoromethoxy groups. nih.gov

These SAR studies collectively underscore that the biological profile of the nicotinonitrile scaffold can be finely tuned by strategic chemical modifications, allowing for the optimization of activity against a wide range of biological targets.

Exploration of Other Potential Biological Activities

While the primary therapeutic applications of many nicotinonitrile derivatives are well-documented, the exploration of other potential biological activities for this compound and its closely related analogs is an area of ongoing research. The inherent chemical reactivity and structural features of the nicotinonitrile scaffold suggest a broader pharmacological potential. This section delves into the preliminary research and theoretical possibilities regarding other biological activities of this specific compound and its derivatives.

Antimicrobial and Antifungal Activities

The pyridine nucleus is a common feature in many compounds exhibiting antimicrobial and antifungal properties. Although direct studies on the antimicrobial spectrum of this compound are limited, research on analogous structures provides some insights. For instance, various derivatives of nicotinonitrile have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.

A study on 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles, which share the chloro-phenyl and nicotinonitrile motifs, demonstrated moderate to good antibacterial and antifungal activity against several pathogens when compared to standard drugs like ampicillin, chloramphenicol, norfloxacin, and gresiofulvin. uni.lu Specifically, compounds with certain aryl substitutions showed notable activity at a concentration of 50µg/mL. uni.lu Another study on 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one derivatives also reported potent activity against a panel of bacteria and fungi. echemi.com These findings suggest that the presence of the 4-fluorophenyl group in conjunction with a chlorinated heterocyclic ring system could be a favorable structural combination for antimicrobial activity.

| Compound Class | Test Organisms | Activity | Reference |

| 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles | Bacteria and Fungi | Moderate to Good | uni.lu |

| 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-ones | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Potent | echemi.com |

Antiproliferative and Kinase Inhibitory Activity

The nicotinonitrile scaffold has been investigated as a basis for the development of novel anticancer agents, often targeting specific enzymes involved in cell proliferation and survival, such as kinases. While direct evidence for the antiproliferative effects of this compound is not extensively documented in publicly available literature, related compounds have shown promise.

For example, a series of 2-chloro-4-(2-chloroquinolin-3-yl)-6-(substituted phenyl)nicotinonitrile derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including HepG2, MCF-7, PC3, and HCT-116. acs.org Several of these compounds exhibited significant cytotoxic effects. acs.org Another study on 2,2′-(octylazanediyl)bis(4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile) also reported potential cytotoxic effects against NCIH 460 and RKOP 27 cell lines. nih.gov The structural similarity of these compounds to this compound suggests that it may also possess antiproliferative properties worthy of investigation.

| Compound Derivative | Cell Lines Tested | Observed Effect | Reference |

| 2-chloro-4-(2-chloroquinolin-3-yl)-6-(substituted phenyl)nicotinonitriles | HepG2, MCF-7, PC3, HCT-116 | Significant Cytotoxicity | acs.org |

| 2,2′-(octylazanediyl)bis(4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile) | NCIH 460, RKOP 27 | Potential Cytotoxicity | nih.gov |

Antiviral Activity

The structural features of this compound, particularly the halogen substitutions, are of interest in the context of antiviral research. Halogenated nucleoside and non-nucleoside analogs have been a cornerstone of antiviral drug development. Research into the antiviral potential of pyrimidine (B1678525) derivatives has shown that chloro and fluoro substitutions can significantly impact activity. For instance, a study on 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones demonstrated picomolar activity against wild-type HIV-1. chemicalbook.com This highlights the potential importance of the 2-chloro-6-fluoro substitution pattern in antiviral compounds. chemicalbook.com While this does not directly implicate this compound, it provides a rationale for its evaluation against various viral targets.

Anti-inflammatory Activity

Enzyme Inhibition

The potential for this compound and its derivatives to act as enzyme inhibitors extends beyond kinases. The molecule's structure could allow it to fit into the active sites of various enzymes, potentially leading to the inhibition of their function. The exploration of its inhibitory activity against enzymes such as phosphodiesterases, histone deacetylases, or various proteases could unveil new therapeutic applications.

It is important to note that the exploration of these other potential biological activities is largely in a nascent stage. Further targeted synthesis of derivatives and comprehensive biological screening are necessary to fully elucidate the pharmacological profile of this compound and to identify any additional therapeutic opportunities it may offer. The lack of extensive literature specifically on this compound underscores the potential for novel discoveries in this area.

Emerging Research Frontiers and Future Perspectives for 2 Chloro 6 4 Fluorophenyl Nicotinonitrile Based Compounds

Targeted Drug Discovery and Development Initiatives

The nicotinonitrile (or 3-cyanopyridine) core is a well-established pharmacophore found in several approved drugs, including the anticancer agents bosutinib (B1684425) and neratinib. researchgate.netekb.egekb.eg This precedence underscores the potential of 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile as a foundational structure for new therapeutic agents. The pyridine (B92270) ring is a key component in many bioactive molecules, recognized for its role in antitumor and anti-inflammatory mediators. nih.govnih.gov

Research initiatives are increasingly focused on synthesizing libraries of nicotinonitrile derivatives to screen for various biological activities. For instance, studies on related 2-chloronicotinonitriles have demonstrated their utility as key intermediates in creating compounds with significant antiproliferative activity. nih.gov In one study, 2-chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile was used as a building block to synthesize a series of derivatives, some of which showed potent cytotoxic effects against cancer cell lines like NCIH 460 (lung cancer) and RKOP 27. nih.gov Another study reported that novel N-nicotinonitrile derivatives exhibited remarkable cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines. nih.gov

The 4-fluorophenyl group on the this compound scaffold is particularly significant. The inclusion of fluorine atoms in drug candidates can enhance metabolic stability, binding affinity, and membrane permeability. nih.gov Research on other fluorophenyl-containing heterocyclic compounds has shown their potential in developing new anticancer agents. For example, a series of podophyllotoxin (B1678966) derivatives featuring various nitrogen-containing heterocycles were synthesized, and their antitumor activity was evaluated, with some compounds showing IC50 values in the nanomolar range. frontiersin.org

These findings collectively suggest a strong rationale for the targeted design and synthesis of novel derivatives from this compound. Future efforts will likely focus on modifying the core structure to optimize potency and selectivity against specific biological targets, such as protein kinases, which are often implicated in cancer progression. ekb.eg

Table 1: Examples of Biologically Active Nicotinonitrile Derivatives

| Compound/Derivative Class | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Derivative of 2-chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | Anticancer (Cytotoxic) | Showed potent cytotoxic effects against lung and other cancer cell lines, with IC50 values as low as 16 nM. | nih.gov |

| N-Nicotinonitrile derivatives | Anticancer (Cytotoxic) | Exhibited remarkable activity against MCF-7 (breast) and HepG2 (liver) cancer cell lines. | nih.gov |

| 2-Amino-4,6-diphenylnicotinonitriles | Anticancer (Cytotoxic) | Compound 3 in the series demonstrated exceptional cytotoxicity against breast cancer cell lines, surpassing doxorubicin. | mdpi.com |

| Podophyllotoxin-imidazolium salts | Anticancer (Cytotoxic) | Compound a6 was the most potent, with IC50 values ranging from 0.04–0.29 μM against a panel of human tumor cells. | frontiersin.org |

Advanced Material Science Applications

The structural features of this compound also make it an attractive building block for advanced materials. The incorporation of fluorine atoms into organic molecules is a well-known strategy for tuning their electronic and physical properties. rsc.orgresearchgate.net Fluorinated materials often exhibit enhanced thermal stability, chemical resistance, and specific electronic characteristics valuable for applications in organic electronics. nih.govrsc.orgresearchgate.net

The fluorophenyl group can lower both the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve resistance to oxidative degradation in electronic devices. rsc.orgresearchgate.net Furthermore, non-covalent interactions involving fluorine, such as C-H···F interactions, can play a crucial role in directing the solid-state packing of molecules, which influences charge carrier mobility. rsc.orgresearchgate.net

Research into fluorinated polymers and organic materials provides a strong indication of the potential applications for compounds derived from this compound. For example, fluorinated polymers are used as high-performance dielectric insulating layers in organic field-effect transistors (OFETs). rsc.org By modifying the surface of these fluorinated dielectrics, researchers can improve the interface with organic semiconductors, leading to better charge transfer and device performance. rsc.org The pyridine core, combined with the fluorophenyl substituent, could be leveraged to create novel organic semiconductors or materials with unique photophysical properties, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent sensors. mdpi.com

Green Chemistry Innovations in Synthetic Strategies

The synthesis of complex heterocyclic compounds like nicotinonitriles traditionally involves multi-step processes that may use harsh reagents and generate significant waste. nih.govgoogle.com For example, the chlorination step to produce 2-chloronicotinonitriles often employs reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), which are corrosive and environmentally challenging. nih.govnih.govgoogle.com

There is a strong push within the chemical industry to develop more sustainable and environmentally friendly synthetic methods. nih.gov Green chemistry innovations are being actively explored for the synthesis of nicotinonitrile derivatives. These approaches include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and lower energy consumption compared to conventional heating methods. mdpi.com

Solvent-Free Reactions: Performing reactions under neat (solvent-free) conditions or using mechanochemical methods like grinding can minimize the use of volatile organic compounds, which are a major source of industrial waste and pollution. nih.govmdpi.com

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity and operates under mild conditions, often in aqueous media, presenting a highly sustainable alternative to traditional chemical catalysts. mdpi.com

Novel Catalysts and Solvents: Research is ongoing into the use of recyclable catalysts and green solvents, such as aqueous micellar solutions, to reduce the environmental impact of chemical synthesis. nih.gov One patent describes replacing phosphorus oxychloride with thionyl chloride for the preparation of 2-chloronicotinonitrile, citing improved yields and a more environmentally friendly process due to the potential for recycling the reagent. google.com

Applying these green chemistry principles to the synthesis of this compound and its derivatives is a key future perspective. Such innovations would not only reduce the environmental footprint but also potentially lower production costs, making these valuable compounds more accessible for research and commercial applications. nih.gov

Challenges and Opportunities in Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and their practical application, for instance, turning a promising compound into a clinical therapy or a commercial material. futurebridge.com For compounds based on the this compound scaffold, the path from the laboratory to the patient or market presents both significant challenges and opportunities.

Challenges:

Complexity and Scalability: The synthesis of highly functionalized molecules can be complex. Developing a synthetic route that is not only efficient but also safe, cost-effective, and scalable for large-scale production is a major hurdle. google.comfuturebridge.com

Regulatory Navigation: For therapeutic applications, navigating the complex and stringent regulatory approval process is a lengthy and expensive challenge. cytivalifesciences.com This includes extensive preclinical and clinical trials to establish safety and efficacy.

Target Identification and Validation: In drug discovery, while a compound may show activity, identifying its precise biological target and mechanism of action is crucial and often difficult. For derivatives of this compound, this would involve detailed mechanistic studies to understand how they achieve their cytotoxic or other biological effects. nih.gov

Bridging Disciplines: Successful translation requires collaboration between experts in different fields, including medicinal chemists, biologists, material scientists, clinicians, and business professionals. Fostering this interdisciplinary collaboration can be challenging. researchgate.net

Opportunities:

Scaffold Versatility: The nicotinonitrile core is highly versatile. The reactive chlorine atom at the 2-position of this compound provides a convenient handle for introducing a wide variety of functional groups, allowing for the rapid generation of diverse compound libraries for screening. nih.gov This modularity increases the probability of discovering lead compounds for various applications.

Targeted Therapies: The growing understanding of the genetic and molecular basis of diseases like cancer allows for more rational drug design. nih.govnih.gov Derivatives of this compound can be specifically designed to inhibit validated oncogenic targets, such as kinases, potentially leading to more effective and personalized medicines. ekb.eg

Unmet Needs: There remain significant unmet needs for new drugs to treat resistant cancers and other diseases, as well as for novel high-performance materials. nih.govfuturebridge.com The unique properties conferred by the fluorophenyl and chloropyridine moieties position these compounds as promising candidates to address these gaps.

Technological Advances: Advances in high-throughput screening, computational modeling, and sustainable synthesis are accelerating the pace of discovery and development, helping to overcome some of the traditional challenges in translational research. futurebridge.com

The future of this compound-based compounds will depend on successfully navigating these challenges while capitalizing on the immense opportunities offered by this versatile chemical scaffold.

Q & A

Q. What are the established synthetic routes for 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from substituted pyridine or nicotinonitrile precursors. For example, halogenation and cross-coupling reactions are critical. A common approach includes:

- Step 1: Introduction of the chloro group via nucleophilic substitution or Pd-catalyzed coupling.

- Step 2: Functionalization of the 4-fluorophenyl group using Suzuki-Miyaura coupling under inert conditions (argon/nitrogen atmosphere) .

- Optimization: Solvent choice (e.g., DMF or DCM), temperature (60–100°C), and catalysts (e.g., Pd(PPh₃)₄) significantly affect yields. For instance, a 67% yield was reported for a brominated analog under similar conditions .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Cl₂, DMF, 80°C | 70–75 | |

| 2 | 4-Fluorophenylboronic acid, Pd catalyst, 90°C | 65–70 |

Q. How is the compound purified and characterized post-synthesis?

Q. What are the key physicochemical properties relevant to experimental design?

- Solubility: Limited in polar solvents (water, ethanol) but soluble in DMSO or DCM, critical for biological assays .

- Melting Point: Ranges from 64–72°C (purity-dependent), necessitating controlled storage conditions .

- Stability: Sensitive to light and moisture; storage at −20°C under argon is recommended .

Advanced Research Questions

Q. How do computational studies (e.g., molecular docking) predict the compound’s enzyme inhibition mechanisms?

- Target Identification: Docking simulations (AutoDock Vina) suggest strong affinity for kinases (e.g., MNK1) via hydrogen bonding with the nicotinonitrile core and halogen-π interactions with the 4-fluorophenyl group .

- Validation: Correlate with in vitro IC₅₀ values; discrepancies >10% may indicate limitations in force field parameters .

Table 2: Docking Scores vs. Experimental IC₅₀

| Target Protein | Docking Score (kcal/mol) | IC₅₀ (nM) |

|---|---|---|

| MNK1 | −9.2 | 120 |

| CDK2 | −7.8 | >1,000 |

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example: Variability in antimicrobial assays may arise from differences in bacterial strains or compound solubility.

- Troubleshooting:

Standardize solvent (e.g., 0.1% DMSO in PBS).

Use broth microdilution (CLSI guidelines) for MIC determination .

- Statistical Analysis: Apply ANOVA to compare batch-to-batch variability or outlier removal protocols .

Q. How can substituent modifications enhance selectivity in kinase inhibition?

Q. What advanced analytical techniques validate degradation products under stress conditions?

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

- DFT Calculations: The electron-withdrawing chloro and cyano groups activate the pyridine ring toward electrophilic substitution at the 4-position .

- Experimental Validation: Hammett plots correlate substituent σ values with reaction rates (ρ = +1.2 for Pd-catalyzed couplings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro